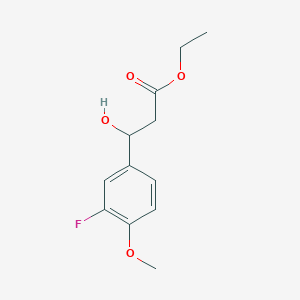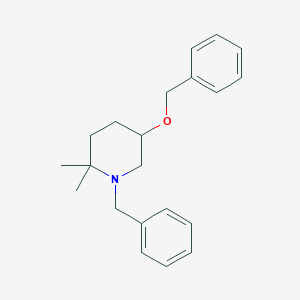
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a piperidine ring, which is further substituted with two methyl groups at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and sodium benzyloxide can be used as reagents to introduce these groups onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl or benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium benzyloxide in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzyl alcohols.
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and benzyloxy groups may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-(benzyloxy)-2-methylpiperidine: Similar structure but with only one methyl group.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is unique due to its specific combination of benzyl, benzyloxy, and dimethyl substitutions on the piperidine ring. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-2,2-dimethyl-5-phenylmethoxypiperidine |
InChI |
InChI=1S/C21H27NO/c1-21(2)14-13-20(23-17-19-11-7-4-8-12-19)16-22(21)15-18-9-5-3-6-10-18/h3-12,20H,13-17H2,1-2H3 |
InChI Key |
QHEATGNMCJNKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)

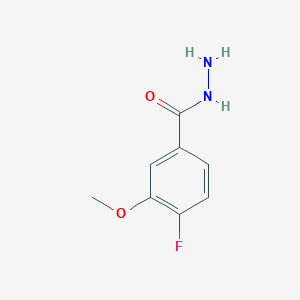
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)
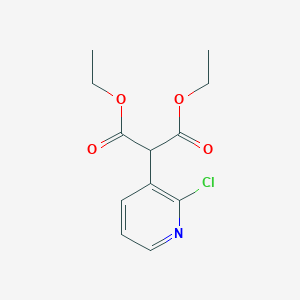

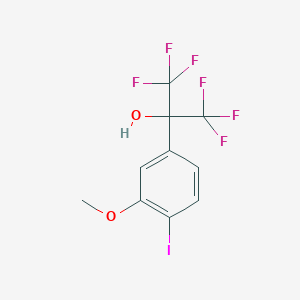
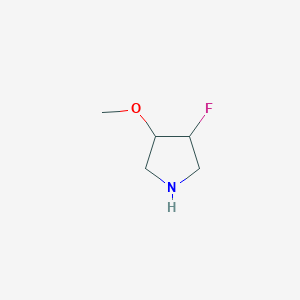
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
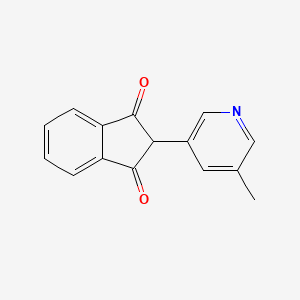
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
